

synthesis of polycyclic aromatic hydrocarbons from 1,3-Dibromo-2-iodobenzene

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Compound of Interest

Compound Name: *1,3-Dibromo-2-iodobenzene*

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An Application Note and Detailed Protocol for the Synthesis of Polycyclic Aromatic Hydrocarbons from **1,3-Dibromo-2-iodobenzene**

Introduction

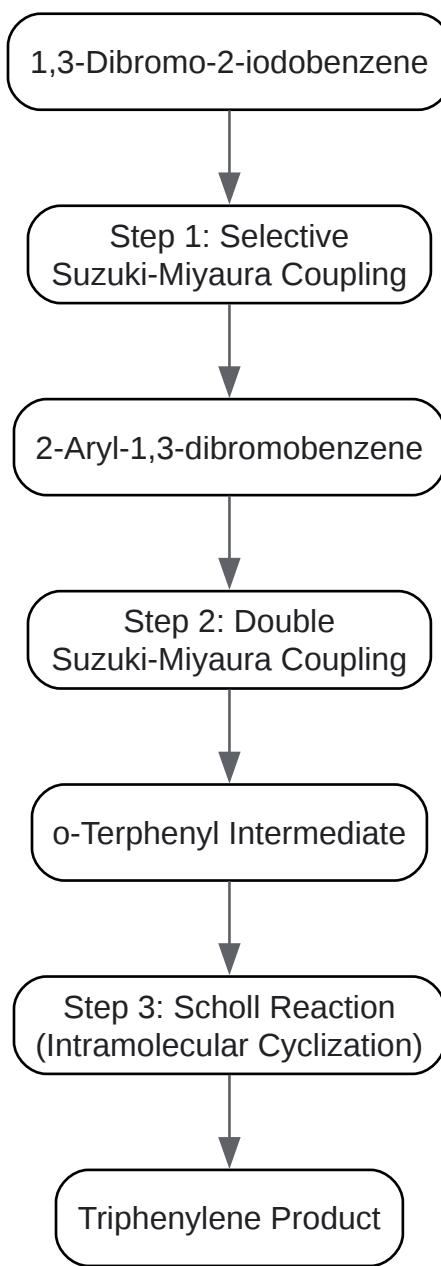
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant interest to researchers in materials science and drug development due to their unique electronic and photophysical properties.^[1] The synthesis of complex PAHs often requires a modular and efficient approach. This document provides a detailed methodology for the synthesis of triphenylene, a specific PAH, starting from the readily available **1,3-Dibromo-2-iodobenzene**.

The synthetic strategy hinges on the differential reactivity of the carbon-halogen bonds, with the carbon-iodine bond being significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bonds.^[2] This allows for a sequential Suzuki-Miyaura cross-coupling to first introduce an aryl group at the 2-position, followed by the introduction of two additional aryl groups at the 1 and 3 positions, to form an o-terphenyl intermediate. This intermediate is then subjected to an intramolecular cyclodehydrogenation via a Scholl reaction to yield the final triphenylene product.^[3]

This application note provides detailed, step-by-step protocols for each stage of the synthesis, along with mechanistic insights and data presentation to guide researchers in successfully synthesizing these valuable compounds.

Overall Synthetic Workflow

The synthesis of triphenylene from **1,3-Dibromo-2-iodobenzene** is a three-step process, beginning with a selective Suzuki-Miyaura coupling, followed by a double Suzuki-Miyaura coupling, and concluding with a Scholl reaction for the final cyclization.

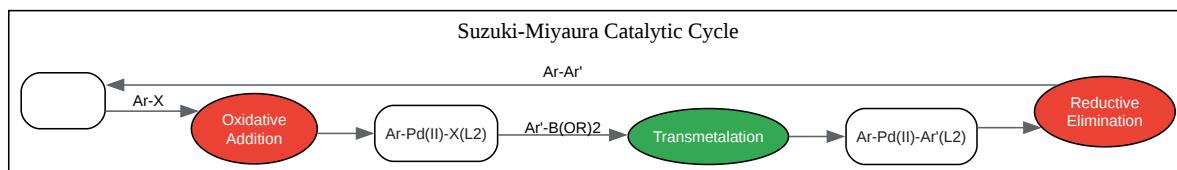


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Figure 1: Overall workflow for the synthesis of triphenylene from **1,3-Dibromo-2-iodobenzene**.

Part 1: Synthesis of the o-Terphenyl Intermediate via Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.^[4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.^{[5][6]}



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Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 1: Selective Monocoupling at the C-I Bond

This initial step leverages the higher reactivity of the C-I bond for a selective monocoupling reaction.

Protocol:

- Reaction Setup: In an oven-dried Schlenk flask, combine **1,3-Dibromo-2-iodobenzene** (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0 equiv.).
- Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 2-5 mol%).

- Solvent Addition: Add a degassed solvent system, such as a 3:1:1 mixture of toluene, ethanol, and water, via syringe.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.^[7]
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, wash with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product, 2-aryl-1,3-dibromobenzene, can be purified by column chromatography on silica gel.

Step 2: Double Coupling at the C-Br Bonds

The resulting 2-aryl-1,3-dibromobenzene is then subjected to a double Suzuki-Miyaura coupling.

Protocol:

- Reaction Setup: In an oven-dried Schlenk flask, combine the 2-aryl-1,3-dibromobenzene from Step 1 (1.0 equiv.), the second arylboronic acid (2.5 equiv.), and a base such as potassium phosphate (K_3PO_4 , 3.0 equiv.).
- Inert Atmosphere: Establish an inert atmosphere as described in Step 1.
- Catalyst Addition: Add the palladium catalyst, for instance, $\text{Pd}(\text{PPh}_3)_4$ (3-6 mol%).
- Solvent Addition: Add a degassed solvent, such as 1,4-dioxane with a small amount of water, via syringe.
- Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.^[8]
- Workup and Purification: Follow the same workup and purification procedures as in Step 1 to isolate the o-terphenyl intermediate.

Parameter	Step 1: Monocoupling	Step 2: Double Coupling
Starting Material	1,3-Dibromo-2-iodobenzene	2-Aryl-1,3-dibromobenzene
Boronic Acid (equiv.)	1.1	2.5
Catalyst (mol%)	Pd(PPh ₃) ₄ (2-5%)	Pd(PPh ₃) ₄ (3-6%)
Base	K ₂ CO ₃	K ₃ PO ₄
Solvent	Toluene/Ethanol/Water	1,4-Dioxane/Water
Temperature	80-100 °C	90-110 °C
Typical Reaction Time	4-12 hours	12-24 hours
Product	2-Aryl-1,3-dibromobenzene	o-Terphenyl

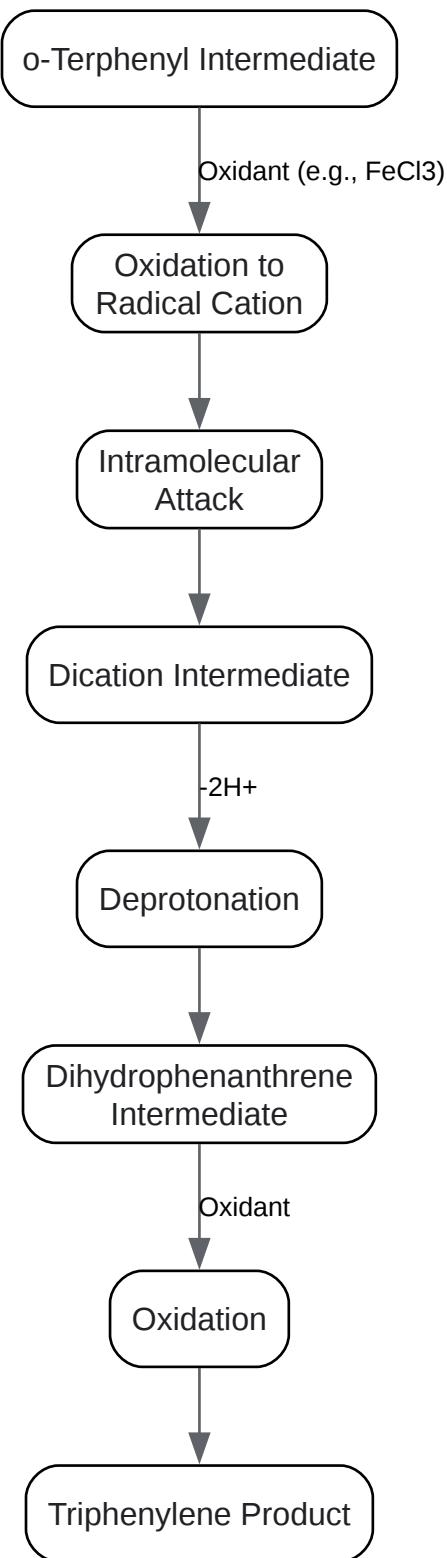
Table 1: Summary of Reaction Conditions for Sequential Suzuki-Miyaura Cross-Coupling.

Part 2: Intramolecular Cyclization to form the Triphenylene

The final step in the synthesis is the intramolecular cyclization of the o-terphenyl intermediate to form the planar triphenylene structure. The Scholl reaction is a classic and effective method for this transformation.[9][10]

Scholl Reaction Protocol

The Scholl reaction is an oxidative aryl-aryl coupling that proceeds via an electrophilic aromatic substitution mechanism.[11]



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Figure 3: Proposed mechanism of the Scholl reaction for triphenylene synthesis.

Protocol:

- Reaction Setup: Dissolve the o-terphenyl intermediate (1.0 equiv.) in a dry, inert solvent such as dichloromethane (CH_2Cl_2) in a round-bottom flask.
- Reagent Addition: Add a solution of an oxidizing agent, such as iron(III) chloride (FeCl_3 , 2.2-5.0 equiv.), in nitromethane (CH_3NO_2) dropwise to the stirred solution at 0 °C.
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
- Workup: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization to yield the pure triphenylene product.[\[3\]](#)

Alternative Method: Photochemical Cyclization

An alternative to the Scholl reaction is photochemical cyclization. This method involves irradiating a solution of the o-terphenyl, often in the presence of an oxidizing agent like iodine, with UV light to induce cyclization.[\[12\]](#)

Purification and Characterization of the Final Product

The final triphenylene product is typically a crystalline solid.

- Purification: Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexanes/dichloromethane) is effective for initial purification.[\[13\]](#) Recrystallization from a solvent such as ethanol or a mixture of dichloromethane and hexanes can provide highly pure material.
- Characterization: The structure and purity of the synthesized triphenylene can be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Melting Point: To assess purity.
- UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of triphenylene, a valuable polycyclic aromatic hydrocarbon, from **1,3-Dibromo-2-iodobenzene**. By employing a sequential Suzuki-Miyaura cross-coupling strategy followed by a Scholl reaction, researchers can efficiently construct this complex aromatic system. The provided protocols, mechanistic insights, and data summaries are intended to serve as a valuable resource for scientists in organic synthesis, materials science, and drug discovery.

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